molecular formula C13H18N2O3S B2462443 N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 2097872-91-6

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2462443
CAS No.: 2097872-91-6
M. Wt: 282.36
InChI Key: FJHPSIOOUQLKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine, which also exhibit diverse biological activities .

Uniqueness

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide is unique due to its specific structure, which combines a thiophene ring with a hydroxy-methyl-propyl group and an ethanediamide moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-5-14-11(16)12(17)15-9-13(2,18)7-10-4-6-19-8-10/h3-4,6,8,18H,1,5,7,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHPSIOOUQLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.